9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-
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Overview
Description
1-[[4-([1,1’-Biphenyl]-4-ylcarbonyl)phenyl]amino]anthraquinone is a complex organic compound with the molecular formula C33H21NO3 and a molecular weight of 479.52 g/mol . This compound is known for its unique structure, which includes an anthraquinone core linked to a biphenyl group through a phenylamino bridge. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[[4-([1,1’-Biphenyl]-4-ylcarbonyl)phenyl]amino]anthraquinone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobiphenyl and anthraquinone derivatives.
Coupling Reaction: The 4-aminobiphenyl is reacted with a benzoyl chloride derivative to form the biphenyl-4-ylcarbonyl intermediate.
Condensation Reaction: This intermediate is then condensed with an anthraquinone derivative under specific conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[[4-([1,1’-Biphenyl]-4-ylcarbonyl)phenyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
1-[[4-([1,1’-Biphenyl]-4-ylcarbonyl)phenyl]amino]anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-[[4-([1,1’-Biphenyl]-4-ylcarbonyl)phenyl]amino]anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1-[[4-([1,1’-Biphenyl]-4-ylcarbonyl)phenyl]amino]anthraquinone can be compared with other anthraquinone derivatives and biphenyl compounds:
Anthraquinone Derivatives: Compounds like 1,4-diaminoanthraquinone and 1,8-dihydroxyanthraquinone share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Biphenyl Compounds: Compounds such as 4-aminobiphenyl and 4-biphenylcarboxylic acid have similar biphenyl groups but differ in their functional groups, affecting their reactivity and applications.
Properties
CAS No. |
55879-93-1 |
---|---|
Molecular Formula |
C33H21NO3 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
1-[4-(4-phenylbenzoyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C33H21NO3/c35-31(23-15-13-22(14-16-23)21-7-2-1-3-8-21)24-17-19-25(20-18-24)34-29-12-6-11-28-30(29)33(37)27-10-5-4-9-26(27)32(28)36/h1-20,34H |
InChI Key |
XTWMLXVGQRVEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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